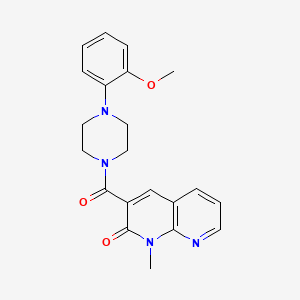
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is not fully understood. However, it has been proposed that the compound exerts its effects by binding to specific enzymes and receptors, resulting in the inhibition of their activity. Additionally, it has been suggested that the compound may modulate several neurotransmitter systems by altering the release and uptake of various neurotransmitters.
Biochemical and Physiological Effects:
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and receptors, resulting in the modulation of various neurotransmitter systems. Additionally, it has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is its potent inhibitory activity against several enzymes and receptors, making it a promising candidate for drug discovery and medicinal chemistry. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its further development.
Zukünftige Richtungen
There are several potential future directions for the study of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone. One direction is the further investigation of its mechanism of action, which may provide insight into its potential applications in various fields. Additionally, further studies may be conducted to explore its potential as a neuroprotective agent and its applications in the treatment of neurodegenerative diseases. Finally, the development of derivatives and analogs of the compound may lead to the discovery of novel compounds with improved activity and selectivity.
Synthesemethoden
The synthesis of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves several steps, including the condensation of 2,6-difluorobenzaldehyde with 4-(piperidin-1-yl)butanol, followed by the oxidation of the resulting alcohol with manganese dioxide. The final step involves the reaction of the resulting aldehyde with furan-2-ylmethylsulfonyl chloride in the presence of a base, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c18-14-4-1-5-15(19)16(14)17(21)20-8-6-13(7-9-20)25(22,23)11-12-3-2-10-24-12/h1-5,10,13H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPNKYRHRLOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate](/img/structure/B2912412.png)
![8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912413.png)
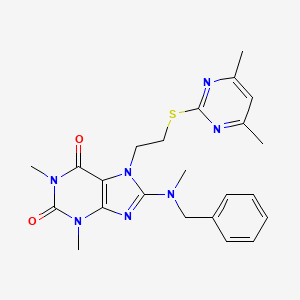
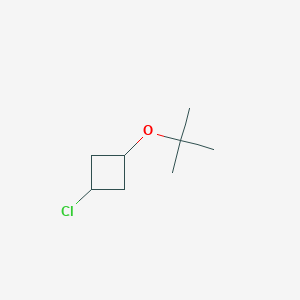

![1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2912419.png)

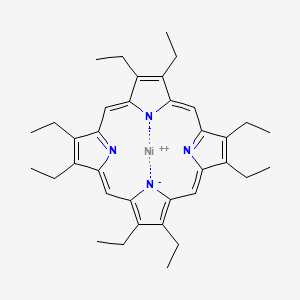
![Ethyl 3-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]propanoate](/img/structure/B2912425.png)

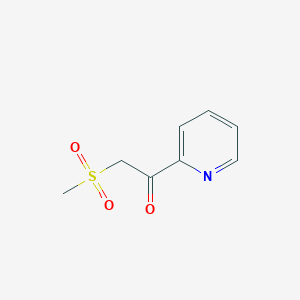

![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2912432.png)
